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Compound of Interest

Compound Name: Bromo-PEG1-C2-azide

Cat. No.: B8106284

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the bioconjugation techniques
involving the bifunctional linker, Bromo-PEG1-C2-azide. This hetero-bifunctional molecule is a
valuable tool in drug development, particularly in the synthesis of Proteolysis Targeting
Chimeras (PROTACS) and Antibody-Drug Conjugates (ADCs).[1][2][3] It possesses two distinct
reactive moieties: an azide group for "click chemistry" and a bromo group for nucleophilic
substitution, enabling the sequential and controlled linkage of different molecular entities.

Overview of Bromo-PEG1-C2-azide

Bromo-PEG1-C2-azide (CAS No. 1144106-65-9) is a short-chain polyethylene glycol (PEG)
linker that offers a balance of hydrophilicity and defined length.[4] Its structure allows for the
conjugation of two different molecules, making it an ideal component for constructing complex
biomolecular architectures.

Chemical Properties:
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Property Value

Molecular Formula C4H8BrN30

Molecular Weight 194.03 g/mol [1]

CAS Number 1144106-65-9

Appearance Liquid

Solubility Soluble in DMSO, DMF, DCM, THF, acetonitrile
Storage Store at -20°C for long-term stability.

Bioconjugation Strategies

The dual functionality of Bromo-PEG1-C2-azide allows for two primary, orthogonal
bioconjugation strategies:

» Azide-Alkyne Click Chemistry: The azide group provides a reactive handle for highly efficient
and specific "click" reactions with alkyne-containing molecules.

» Nucleophilic Substitution: The bromo group acts as a good leaving group, enabling reaction
with nucleophiles, most notably thiol groups found in cysteine residues of proteins and
peptides.

The following sections detail the protocols for these key bioconjugation techniques.

Experimental Protocols
Protocol 1: Copper(l)-Catalyzed Azide-Alkyne
Cycloaddition (CUAAC)

This protocol describes the conjugation of Bromo-PEG1-C2-azide to a terminal alkyne-
modified biomolecule (e.g., a protein, peptide, or small molecule) using a copper(l) catalyst.

Materials:

e Bromo-PEG1-C2-azide
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» Alkyne-modified biomolecule
o Copper(ll) sulfate (CuSO4)
e Sodium ascorbate

o Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) ligand (optional, but recommended for
biomolecules)

o Degassed, amine-free buffer (e.g., phosphate-buffered saline (PBS), pH 7.4)
e DMSO or DMF (for dissolving reagents)
 Purification system (e.g., HPLC, size-exclusion chromatography)

Reaction Workflow:

Dissolve linker,
Prepare Reagents biomolecule, catalyst Reaction Setup Mix reactants Overnight at RT HPLC or SEC Characterization

Click to download full resolution via product page

Caption: General workflow for CUAAC bioconjugation.
Procedure:

e Preparation of Stock Solutions:

o

Prepare a 10 mM stock solution of Bromo-PEG1-C2-azide in anhydrous DMSO.

[¢]

Prepare a 1-10 mg/mL solution of the alkyne-modified biomolecule in a degassed, amine-
free buffer.

[¢]

Prepare a 50 mM stock solution of CuSO4 in water.

[¢]

Prepare a 100 mM stock solution of sodium ascorbate in water (prepare fresh).

o

(Optional) Prepare a 50 mM stock solution of THPTA in water.
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» Reaction Setup:

o In a microcentrifuge tube, combine the alkyne-modified biomolecule with Bromo-PEG1-
C2-azide. The molar ratio should be optimized, but a starting point of 1:10 (biomolecule to

linker) is recommended.

o (Optional) If using THPTA, add it to the CuSO4 solution at a 5:1 molar ratio (ligand to

copper) and pre-mix.

o Add the CuSO4 (or CuSO4/THPTA complex) to the reaction mixture to a final
concentration of 1 mM.

o Initiate the reaction by adding sodium ascorbate to a final concentration of 5 mM.
e Incubation:

o Gently mix the reaction and incubate at room temperature for 1-4 hours, or overnight at
4°C. The reaction can be monitored by LC-MS or SDS-PAGE.

o Purification:

o Purify the conjugate using an appropriate method such as reverse-phase HPLC, size-
exclusion chromatography (SEC), or dialysis to remove excess reagents.

Reaction Mechanism:

+ Alkyne

Click to download full resolution via product page

Caption: Copper-catalyzed azide-alkyne cycloaddition.

Quantitative Data (Typical Starting Conditions):
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Parameter

Value

Biomolecule Concentration

1-5 mg/mL

Linker Molar Excess

5-20 equivalents

CuSO04 Concentration 0.1-1 mM
Sodium Ascorbate Conc. 1-5mM
THPTA:CuSO4 Ratio 5:1
Reaction Time 1-12 hours
Temperature 4-25 °C

Expected Yield

> 80% (highly dependent on substrate)

Protocol 2: Strain-Promoted Azide-Alkyne Cycloaddition

(SPAAC)

This protocol describes the copper-free conjugation of Bromo-PEG1-C2-azide to a strained

alkyne-modified biomolecule (e.g., containing DBCO or BCN moieties).

Materials:

Reaction Workflow:

Dissolve linker
Prepare Reagents and biomolecule

Bromo-PEG1-C2-azide

Amine-free buffer (e.g., PBS, pH 7.4)

DMSO or DMF (for dissolving reagents)

Purification system (e.g., HPLC, SEC)

Strained alkyne-modified biomolecule (e.g., DBCO-protein)

1-4 hours at RT HPLC or SEC Characterization
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Caption: General workflow for SPAAC bioconjugation.

Procedure:

Preparation of Stock Solutions:
o Prepare a 10 mM stock solution of Bromo-PEG1-C2-azide in anhydrous DMSO.

o Prepare a 1-10 mg/mL solution of the strained alkyne-modified biomolecule in an amine-
free buffer.

Reaction Setup:

o In a microcentrifuge tube, combine the strained alkyne-modified biomolecule with Bromo-
PEG1-C2-azide. A molar excess of 1.5-5 equivalents of the linker is a good starting point.

Incubation:

o Incubate the reaction at room temperature for 1-4 hours. For less reactive strained alkynes
or sensitive biomolecules, the incubation can be extended overnight at 4°C.

Purification:

o Purify the conjugate using an appropriate method such as RP-HPLC, SEC, or dialysis. For
purification of oligonucleotide conjugates, a C18 column with a gradient of acetonitrile in
0.1% trifluoroacetic acid in water can be effective.

Reaction Mechanism:
+ Strained Alkyne

e (e.e., DBCO)

Click to download full resolution via product page

Caption: Strain-promoted azide-alkyne cycloaddition.

© 2025 BenchChem. All rights reserved. 6/11 Tech Support


https://www.benchchem.com/product/b8106284?utm_src=pdf-body-img
https://www.benchchem.com/product/b8106284?utm_src=pdf-body
https://www.benchchem.com/product/b8106284?utm_src=pdf-body
https://www.benchchem.com/product/b8106284?utm_src=pdf-body
https://www.benchchem.com/product/b8106284?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b8106284?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH@ Methodological & Application

Check Availability & Pricing

Quantitative Data (Typical Starting Conditions):

Parameter Value

Biomolecule Concentration 1-5 mg/mL

Linker Molar Excess 1.5-10 equivalents

Reaction Time 1-12 hours

Temperature 4-37 °C

Expected Yield > 90% (highly dependent on substrate)

Protocol 3: Thiol Alkylation

This protocol outlines the conjugation of the bromo- moiety of Bromo-PEG1-C2-azide to a
thiol-containing biomolecule, such as a protein with accessible cysteine residues.

Materials:

 Bromo-PEG1-C2-azide (or its pre-conjugated form with another molecule via the azide)
» Thiol-containing biomolecule (e.g., protein, peptide)

» Buffer with a slightly basic pH (e.g., phosphate or borate buffer, pH 7.5-8.5)

o (Optional) Reducing agent such as TCEP (tris(2-carboxyethyl)phosphine) if disulfide bonds
need to be reduced.

e DMSO or DMF
 Purification system (e.g., HPLC, SEC)

Reaction Workflow:

(Optional) Reduce
Prepare Biomolecule disulfide bonds Reaction Setup Mix with linker Overnight at 4°C HPLC or SEC Characterization
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Caption: General workflow for thiol alkylation.
Procedure:
o Preparation of Biomolecule:

o Dissolve the thiol-containing biomolecule in a suitable buffer at a concentration of 1-5
mg/mL.

o (Optional) If necessary, reduce disulfide bonds by incubating with a 10-20 fold molar
excess of TCEP for 30-60 minutes at room temperature. Remove excess TCEP by
desalting or buffer exchange.

e Reaction Setup:

o Add a 10-50 fold molar excess of the bromo-containing linker to the thiol-containing
biomolecule. The linker should be pre-dissolved in a minimal amount of DMSO or DMF.

¢ Incubation:

o Incubate the reaction mixture at 4°C overnight with gentle stirring. The reaction progress
can be monitored by LC-MS to check for the mass increase corresponding to the
conjugate.

e Purification:
o Remove unreacted linker and other reagents by SEC, dialysis, or tangential flow filtration.

Reaction Mechanism:

+ Thiol (-SH)

Bromo-Linker [pH 7.5-8.5]

Click to download full resolution via product page
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Caption: Nucleophilic substitution of bromide by a thiol.

Quantitative Data (Typical Starting Conditions):

Parameter Value

Biomolecule Concentration 1-5 mg/mL

Linker Molar Excess 10-50 equivalents

pH 7.5-8.5

Reaction Time 4-16 hours

Temperature 4°C

Expected Yield Variable, dependent on thiol accessibility

Characterization of Conjugates

After purification, it is essential to characterize the resulting bioconjugate. Common analytical
techniques include:

e Mass Spectrometry (MS): To confirm the molecular weight of the conjugate and determine
the drug-to-antibody ratio (DAR) or ligand-to-protein ratio.

¢ High-Performance Liquid Chromatography (HPLC): To assess purity and quantify the amount
of conjugate. Reverse-phase and size-exclusion chromatography are commonly used.

e UV-Vis Spectroscopy: To determine the concentration of the protein and, if the conjugated
molecule has a distinct absorbance, the degree of labeling.

e Functional Assays: To ensure that the biological activity of the biomolecule is retained after

conjugation.

Applications in Drug Development

The primary application of Bromo-PEG1-C2-azide is in the construction of PROTACSs. In a
typical synthetic route, the azide end of the linker is reacted with an alkyne-functionalized E3
ligase ligand via click chemistry. The resulting bromo-functionalized intermediate is then
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reacted with a thiol-containing warhead (targeting the protein of interest) to form the final
PROTAC. This modular approach allows for the rapid synthesis of libraries of PROTACs with

varying linker lengths and attachment points for optimization of degradation activity.

Troubleshooting

Issue

Possible Cause

Suggested Solution

Low reaction yield (CUAAC)

Inactive copper catalyst

Use freshly prepared sodium
ascorbate. Ensure all buffers
are degassed. Increase the
concentration of the copper

ligand.

Low reactivity of biomolecule

Optimize pH and temperature.

Increase the molar excess of

the linker.

Low reaction yield (SPAAC)

Steric hindrance

Increase reaction time and
temperature. Consider a
longer PEG linker to extend

the reactive group.

Non-specific labeling (Thiol
Alkylation)

Reaction with other

nucleophiles

Optimize pH to be more
selective for thiols (around 7.5-
8.0).

Precipitation of biomolecule

High concentration of organic

solvent

Minimize the volume of
DMSO/DMF used to dissolve
the linker. Perform a solvent

exchange after the reaction.

Disclaimer: The provided protocols are intended as a starting point and may require

optimization for specific applications and biomolecules. It is recommended to perform small-

scale pilot reactions to determine the optimal conditions.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

© 2025 BenchChem. All rights reserved. 11/11 Tech Support


https://www.targetmol.com/compound/bromo-peg1-c2-azide
https://www.medchemexpress.com/bromo-peg1-c2-azide.html
https://pmc.ncbi.nlm.nih.gov/articles/PMC9400730/
https://pmc.ncbi.nlm.nih.gov/articles/PMC9400730/
https://www.cd-bioparticles.net/p/4473/bromo-peg1-azide
https://www.benchchem.com/product/b8106284#bromo-peg1-c2-azide-bioconjugation-techniques
https://www.benchchem.com/product/b8106284#bromo-peg1-c2-azide-bioconjugation-techniques
https://www.benchchem.com/product/b8106284#bromo-peg1-c2-azide-bioconjugation-techniques
https://www.benchchem.com/product/b8106284#bromo-peg1-c2-azide-bioconjugation-techniques
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b8106284?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b8106284?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

